molecular formula C12H8ClN3O2 B6245126 methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate CAS No. 1452864-18-4

methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate

Cat. No.: B6245126
CAS No.: 1452864-18-4
M. Wt: 261.7
InChI Key:
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Description

Imidazoquinoxalines are a class of heterocyclic compounds that have been studied for their wide range of biological activities . They possess a wide spectrum of biological activity including antiallergenic, antitumor, anticonvulsant properties and also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .


Synthesis Analysis

The synthesis of imidazoquinoxalines has been achieved through various methods. One common method involves the intramolecular cyclization of certain imidazole derivatives . For example, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light, leads to the formation of imidazoquinoxalines .


Molecular Structure Analysis

The molecular structure of imidazoquinoxalines consists of a benzene ring fused with a pyrazine ring, which is further fused with an imidazole ring . The specific compound you mentioned would have a methyl group attached to the carboxylate group at the 8-position and a chlorine atom at the 4-position of the imidazoquinoxaline core.

Mechanism of Action

The mechanism of action of imidazoquinoxalines is not fully understood, but they are known to interact with various biological targets, receptors, or microorganisms . They have shown anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate involves the reaction of 4-chloro-2-nitroimidazole with 2-amino-3-chloroquinoxaline followed by esterification with methyl chloroformate.", "Starting Materials": [ "4-chloro-2-nitroimidazole", "2-amino-3-chloroquinoxaline", "methyl chloroformate" ], "Reaction": [ "Step 1: Reduction of 4-chloro-2-nitroimidazole with a reducing agent such as tin(II) chloride or iron powder to obtain 4-chloro-2-aminoimidazole.", "Step 2: Reaction of 4-chloro-2-aminoimidazole with 2-amino-3-chloroquinoxaline in the presence of a base such as potassium carbonate or sodium hydride to form methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate.", "Step 3: Esterification of methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate with methyl chloroformate in the presence of a base such as triethylamine or pyridine to obtain the final product." ] }

1452864-18-4

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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